N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
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Overview
Description
N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide is a synthetic compound known for its potential applications in medicinal chemistry. It is characterized by the presence of a benzamide group linked to a piperazine ring, which is further substituted with a chlorophenyl group. This compound has been studied for its interaction with various biological targets, making it a subject of interest in pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-chlorophenylpiperazine with an appropriate alkylating agent to form an intermediate compound.
Coupling Reaction: The intermediate is then coupled with benzoyl chloride under basic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or piperazines.
Scientific Research Applications
N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide has been explored for various scientific research applications, including:
Medicinal Chemistry: Studied for its potential as a therapeutic agent targeting specific receptors in the brain.
Biological Research: Used as a tool compound to study receptor-ligand interactions.
Pharmacology: Investigated for its effects on neurotransmitter systems and potential use in treating neurological disorders.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as dopamine receptors. The compound binds to these receptors, modulating their activity and influencing neurotransmitter release and signaling pathways. This interaction can lead to various pharmacological effects, including changes in mood, cognition, and behavior.
Comparison with Similar Compounds
Similar Compounds
- **N-[2-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide
- **2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide
Uniqueness
N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide is unique due to its specific substitution pattern on the piperazine ring and the presence of the benzamide group. This structural configuration imparts distinct pharmacological properties, making it a valuable compound for research in medicinal chemistry and pharmacology.
Properties
Molecular Formula |
C20H24ClN3O |
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Molecular Weight |
357.9 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide |
InChI |
InChI=1S/C20H24ClN3O/c1-23-11-13-24(14-12-23)19(16-7-9-18(21)10-8-16)15-22-20(25)17-5-3-2-4-6-17/h2-10,19H,11-15H2,1H3,(H,22,25) |
InChI Key |
IVLXKRPEXCMNCP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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